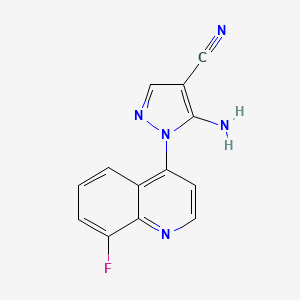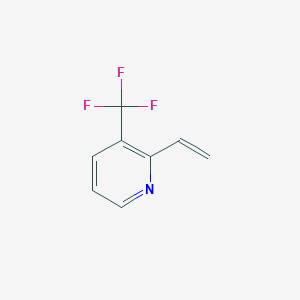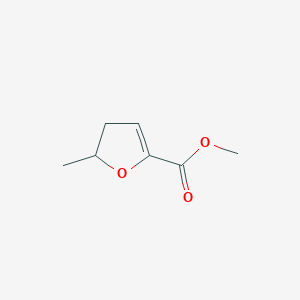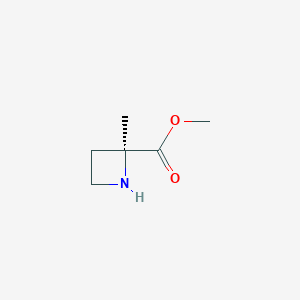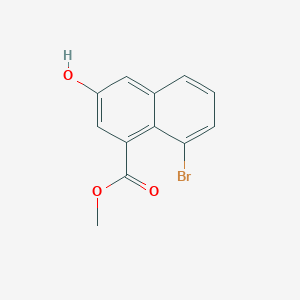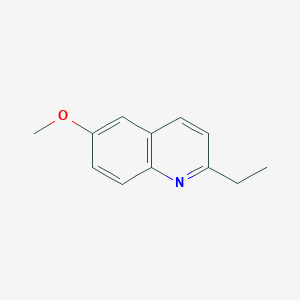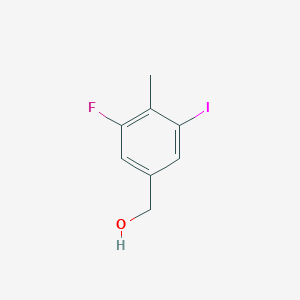
3-Fluoro-5-iodo-4-methylbenzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5-iodo-4-methylbenzyl alcohol is an organofluorine compound with the molecular formula C8H8FIO. It is characterized by the presence of fluorine, iodine, and a methyl group attached to a benzyl alcohol structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-iodo-4-methylbenzyl alcohol typically involves the following steps:
Halogenation: The introduction of fluorine and iodine atoms into the benzyl alcohol structure. This can be achieved through electrophilic aromatic substitution reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) for fluorination and iodine monochloride (ICl) for iodination.
Methylation: The addition of a methyl group to the benzyl alcohol. This can be done using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-5-iodo-4-methylbenzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and sodium thiolate (NaSR).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether.
Substitution: NaN3 in DMF, NaSR in ethanol.
Major Products Formed
Oxidation: 3-Fluoro-5-iodo-4-methylbenzaldehyde, 3-Fluoro-5-iodo-4-methylbenzoic acid.
Reduction: 3-Fluoro-5-iodo-4-methylbenzene.
Substitution: 3-Azido-5-iodo-4-methylbenzyl alcohol, 3-Fluoro-5-thio-4-methylbenzyl alcohol.
Aplicaciones Científicas De Investigación
3-Fluoro-5-iodo-4-methylbenzyl alcohol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of fluorinated and iodinated compounds for various applications.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-5-iodo-4-methylbenzyl alcohol depends on its specific application. In chemical reactions, the compound can act as a nucleophile or electrophile, depending on the reaction conditions. The presence of fluorine and iodine atoms can influence the reactivity and selectivity of the compound in various transformations. The molecular targets and pathways involved in its biological applications are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-4-methylbenzyl alcohol: Lacks the iodine atom, which can affect its reactivity and applications.
5-Iodo-4-methylbenzyl alcohol:
3-Fluoro-5-iodobenzyl alcohol: Lacks the methyl group, which can alter its steric and electronic properties.
Uniqueness
3-Fluoro-5-iodo-4-methylbenzyl alcohol is unique due to the simultaneous presence of fluorine, iodine, and a methyl group on the benzyl alcohol structure.
Propiedades
Fórmula molecular |
C8H8FIO |
|---|---|
Peso molecular |
266.05 g/mol |
Nombre IUPAC |
(3-fluoro-5-iodo-4-methylphenyl)methanol |
InChI |
InChI=1S/C8H8FIO/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3,11H,4H2,1H3 |
Clave InChI |
ZGTMIAJHYSZPTM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1I)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ferrocene, 1-[bis[4-(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dimethylamino)ethyl]-, (1R)-](/img/structure/B12859663.png)
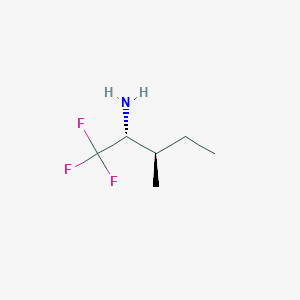
![1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate](/img/structure/B12859676.png)
![Furo[2,3-d]pyrimidine-2-methanamine](/img/structure/B12859684.png)
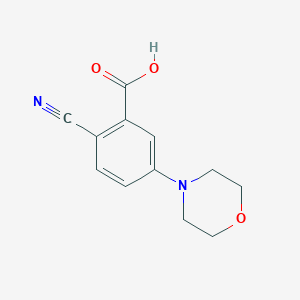


![2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate](/img/structure/B12859707.png)
